Pseudomycin A
Description
Origin and Classification within Lipodepsipeptides
Pseudomycin A originates from the bacterium Pseudomonas syringae, a species known for its diverse interactions with plants. researchgate.netmicrobiologyresearch.orgnih.gov This compound is classified as a lipodepsinonapeptide, a subclass of lipodepsipeptides (LPDs). nih.govnih.govasm.orgnih.gov Lipodepsipeptides are a diverse group of natural products produced by various bacteria and fungi, characterized by the linkage of a lipid moiety to a peptide structure. mdpi.com Specifically, this compound belongs to a group of phytotoxic cyclic lipodepsinonapeptides that also includes syringomycins, syringostatins, and syringotoxins. mdpi.com These molecules are structurally defined by a fatty acylated cyclic peptide core, featuring a lactonic closure and a mixture of chiral centers. nih.govasm.orgnih.gov The general architecture of these compounds consists of a polar peptide head and a hydrophobic 3-hydroxy fatty acid tail. asm.orgnih.govmdpi.com Pseudomycins are distinguished from other lipodepsinonapeptides by variations in their amino acid sequences, particularly between positions 2 and 6. asm.orgnih.gov
Historical Context of Discovery from Pseudomonas syringae
The family of compounds known as pseudomycins, including this compound, was first isolated from liquid cultures of Pseudomonas syringae. researchgate.netmicrobiologyresearch.orgnih.gov The initial research identifying these compounds as a distinct group of novel peptides with broad-spectrum antifungal activity was published in 1991. researchgate.netmicrobiologyresearch.orgnih.gov this compound was identified as the most abundant peptide within a group of four related compounds isolated. researchgate.netmicrobiologyresearch.orgnih.gov The discovery and characterization of pseudomycins occurred within a broader scientific context of studying the metabolites produced by Pseudomonas syringae, a species that has been extensively researched for its role in plant diseases and its production of various phytotoxins, such as syringomycin (B1172496). asm.orgnih.govwikipedia.org Comparative analyses, including amino acid sequencing and mass spectrometry, revealed that the pseudomycins were structurally distinct from other known antimycotics produced by P. syringae, such as syringomycin, syringotoxin, and syringostatins. researchgate.netmicrobiologyresearch.orgnih.gov
Research Findings on this compound
Academic research has elucidated several key aspects of this compound's chemical composition and biological activities. Studies have provided insights into its structural components and its interactions with biological systems.
Key Chemical Characteristics and Composition:
Pseudomycins A, B, and C share common amino acid constituents, including hydroxyaspartic acid, aspartic acid, serine, arginine, lysine, and diaminobutyric acid. researchgate.netmicrobiologyresearch.orgnih.gov These findings are crucial for understanding the peptide backbone of these molecules. The molecular masses determined through plasma desorption mass spectrometry offer further characterization:
| Pseudomycin | Molecular Mass (Da) | Key Amino Acids Present |
| This compound | ~1224 | Hydroxyaspartic acid, Aspartic acid, Serine, Arginine, Lysine, Diaminobutyric acid |
| Pseudomycin B | ~1208 | Hydroxyaspartic acid, Aspartic acid, Serine, Arginine, Lysine, Diaminobutyric acid |
| Pseudomycin C | ~1252 | Hydroxyaspartic acid, Aspartic acid, Serine, Arginine, Lysine, Diaminobutyric acid |
| Pseudomycin D | ~2401 | (More complex structure) |
Observed Biological Activities:
Research has documented a range of biological activities associated with this compound, highlighting its complex interactions with cellular systems. These activities are often compared to those of related compounds, such as syringomycin-E.
| Biological Activity | Target/System |
| Broad-spectrum antifungal activity | Fungi, including Candida albicans researchgate.netmicrobiologyresearch.orgnih.gov |
| Selective phytotoxicity | Plants researchgate.netmicrobiologyresearch.orgnih.gov |
| Inhibition of proton extrusion | Maize roots nih.gov |
| Promotion of stomatal closure | Vicia faba (Broad bean) nih.gov |
| Induction of necrosis | Tobacco leaves nih.gov |
| Haemolysis | Human erythrocytes nih.gov |
| Affects H(+)-ATPase activity and proton translocation | Plasma membrane vesicles nih.gov |
| Stimulation of succinate (B1194679) respiration | Pea mitochondria nih.gov |
| Generally lower biological activity compared to syringomycin-E | Various cellular and physiological processes nih.gov |
| Distinct from syringomycin, syringotoxin, and syringostatins | Chemical and biological characterization researchgate.netmicrobiologyresearch.orgnih.gov |
Structure
2D Structure
Properties
CAS No. |
139203-13-7 |
|---|---|
Molecular Formula |
C51H87ClN12O20 |
Molecular Weight |
1223.8 g/mol |
IUPAC Name |
2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C51H87ClN12O20/c1-4-6-7-8-9-10-11-12-16-33(66)34(67)23-36(69)56-32-25-84-51(83)39(35(68)24-52)63-49(80)40(41(72)50(81)82)64-42(73)27(5-2)57-48(79)38(26(3)65)62-45(76)30(18-21-55)59-43(74)28(15-13-14-19-53)58-46(77)31(22-37(70)71)61-44(75)29(17-20-54)60-47(32)78/h5,26,28-35,38-41,65-68,72H,4,6-25,53-55H2,1-3H3,(H,56,69)(H,57,79)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,80)(H,64,73)(H,70,71)(H,81,82)/b27-5- |
InChI Key |
XDPWWEOIDYYUDN-HCEIJDMSSA-N |
SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Isomeric SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CCCCN)CCN)C(C)O)C(C(=O)O)O)C(CCl)O)O)O |
Synonyms |
N-(3,4-dihydroxy-1-oxotetradecyl)-seryl-2,4-diaminobutanoyl-alpha-aspartyl-lysyl-2,4-diaminobutanoyl-allothreonyl-2,3-didehydro-2-aminobutanoyl-threo-3-hydroxy-alpha-aspartyl-4-chloro-threonine, beta1-lactone pseudomycin A |
Origin of Product |
United States |
Molecular Architecture and Structural Characterization
Detailed Structural Elucidation Methodologies for Pseudomycins
The determination of the complex structures of pseudomycins, including Pseudomycin A, has been achieved through a combination of sophisticated spectroscopic and chemical degradation methods. These techniques allow for the deconstruction and analysis of the molecule, revealing its constituent parts and their precise arrangement.
Chemical degradation studies have played a vital role in dissecting the pseudomycin structure, particularly in analyzing its components and identifying labile bonds. Hydrolysis, under various conditions, has been used to cleave specific bonds within the molecule, such as the lactone ring or the N-acyl linkage nih.govresearchgate.netresearchgate.netnih.gov. For instance, studies have shown that the gamma hydroxyl group in the aliphatic side chain of this compound serves as a handle for pH-dependent side-chain deacylation, with low pH conditions effectively cleaving the side chain while minimizing degradation of the peptide core researchgate.netnih.gov. Partial acid hydrolysis has also been employed to break down the molecule into smaller fragments for analysis nih.gov. These degradation pathways help in confirming the presence and linkage of specific amino acids and the fatty acid moiety nih.govnih.gov.
Spectroscopic Approaches in this compound Structure Determination
Structural Features of this compound and Related Pseudomycins (B, C, C', D)
Pseudomycins constitute a family of lipodepsinonapeptides, differing primarily in their N-acyl fatty acid chains and, in some cases, minor structural variations. This compound is characterized by a cyclic nonapeptide core linked to a specific fatty acid.
The peptide core of this compound is a cyclic nonapeptide nih.govgoogle.com.na. Amino acid analysis and mass spectroscopic data have revealed its composition to include hydroxyaspartic acid, aspartic acid, serine, arginine, lysine, and diaminobutyric acid researchgate.netmicrobiologyresearch.orgnih.gov. More specifically, the peptide moiety has been described as having the sequence L-Ser-D-Dab-L-Asp-L-Lys-L-Dab-L-aThr-Z-Dhb-L-Asp(3-OH)-L-Thr(4-Cl), with the terminal carboxyl group forming a macrocyclic lactone ring with the hydroxyl group of the N-terminal serine residue nih.govgoogle.com.na.
Table 1: Amino Acid Composition of Pseudomycins A-C
| Amino Acid | Presence in Pseudomycins A-C |
| L-Serine (Ser) | Yes |
| D-Diaminobutyric acid (Dab) | Yes |
| L-Aspartic acid (Asp) | Yes |
| L-Lysine (Lys) | Yes |
| L-allo-Threonine (aThr) | Yes |
| Z-Dehydroaminobutanoic acid (Z-Dhb) | Yes |
| L-3-Hydroxyaspartic acid (3-OH-Asp) | Yes |
| L-Threonine (Thr) (4-Cl) | Yes |
| Arginine (Arg) | Yes |
Note: Specific stereochemistry for some residues (e.g., D-Dab) is indicated in the literature nih.govgoogle.com.na.
This compound is characterized by its N-acyl lipid chain, which is a 3,4-dihydroxytetradecanoate nih.gov. This fatty acid component is attached to the N-terminus of the peptide ring. Related pseudomycins, such as Pseudomycin B, are acylated with 3-hydroxytetradecanoate, while Pseudomycin C and C' are acylated with 3,4-dihydroxyhexadecanoate and 3-hydroxyhexadecanoate, respectively nih.gov. Pseudomycin D is noted as being more complex researchgate.netmicrobiologyresearch.orgnih.gov.
Table 2: Molecular Masses of Pseudomycins
| Pseudomycin | Molecular Mass (Da) | Source Snippets |
| A | 1224 | researchgate.netmicrobiologyresearch.orgnih.gov |
| B | 1208 | researchgate.netmicrobiologyresearch.orgnih.gov |
| C | 1252 | researchgate.netmicrobiologyresearch.orgnih.gov |
| C' | 1234.62 | nih.gov |
| D | 2401 | researchgate.netmicrobiologyresearch.orgnih.gov |
Peptide Moiety Composition and Sequence
Conformational Analysis and Solution Studies of this compound
Compound Names Mentioned:
this compound
Pseudomycin B
Pseudomycin C
Pseudomycin C'
Pseudomycin D
Syringopeptins 25-A
Syringopeptins 25-B
Syringotoxin
Syringostatin
Cormycin A
Biosynthesis and Genetic Determinants
Elucidation of Pseudomycin A Biosynthetic Pathway Components
The biosynthetic pathway of this compound involves the assembly of a peptide chain made of specific amino acids, which is then linked to a fatty acid tail and cyclized. The primary building blocks for the peptide portion of this compound include L-lysine, L-arginine, L-serine, L-aspartic acid, L-diaminobutyric acid, and the non-proteinogenic amino acid L-3-hydroxyaspartic acid. mdpi.com The synthesis is initiated with a lipid precursor, typically a β-hydroxy fatty acid, which forms the "lipo" part of the lipodepsipeptide structure.
These components are brought together and chemically linked in a stepwise fashion by a large enzyme complex, as detailed in the following sections.
Table 1: Key Components in this compound Biosynthesis
| Component Type | Specific Example | Role in Biosynthesis |
|---|---|---|
| Fatty Acid Precursor | β-hydroxy fatty acid | Forms the lipid tail of the final molecule, crucial for membrane interaction. |
| Amino Acid Precursors | L-Aspartic Acid | Incorporated into the peptide backbone. |
| L-3-Hydroxyaspartic Acid | A modified amino acid incorporated into the peptide backbone. | |
| L-Serine | Incorporated into the peptide backbone. | |
| L-Arginine | Incorporated into the peptide backbone. | |
| L-Lysine | Incorporated into the peptide backbone. | |
| L-Diaminobutyric Acid | Incorporated into the peptide backbone. | |
| Enzyme Complex | Nonribosomal Peptide Synthetase (NRPS) | Multi-modular enzyme that sequentially selects, activates, and links amino acids. |
| Modifying Enzymes | Hydroxylase | Catalyzes the formation of L-3-hydroxyaspartic acid from L-aspartic acid. |
| Epimerase | Potentially converts L-amino acids to D-isomers, a common feature in similar lipopeptides. |
Role of Nonribosomal Peptide Synthetases (NRPS) in Lipodepsipeptide Assembly
The synthesis of this compound is independent of ribosomes and instead relies on large, multi-modular enzymes known as Nonribosomal Peptide Synthetases (NRPSs). nih.govnih.gov These enzymes function as assembly lines, where each module is responsible for the incorporation of one specific amino acid into the growing peptide chain. nih.govmdpi.com This modular architecture is a hallmark of the biosynthesis of many complex peptides with significant therapeutic applications. mdpi.com
A typical NRPS module is composed of several domains, each with a distinct catalytic function: nih.govcirad.fr
Adenylation (A) Domain: This domain is responsible for recognizing and selecting a specific amino acid and activating it by converting it into an aminoacyl-adenylate at the cost of ATP. nih.gov The specificity of the A-domain dictates which amino acid is incorporated at that position in the peptide.
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently attached to the T-domain via a phosphopantetheine arm. The T-domain holds and transfers the growing peptide chain between the catalytic domains. nih.govcirad.fr
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the peptide chain held by the T-domain of the preceding module. cirad.fr
Epimerization (E) Domain: Often found within C-domains, this domain can convert an L-amino acid into its D-isomer, further increasing the structural diversity of the final product. plos.org Although not definitively characterized for this compound, the presence of D-amino acids is common in other Pseudomonas lipopeptides like syringopeptin. nih.gov
Thioesterase (TE) Domain: This is typically the final domain in the NRPS assembly line. It is responsible for releasing the fully synthesized lipopeptide chain from the enzyme, often catalyzing an intramolecular cyclization reaction to form the stable ring structure of the final product. nih.govcirad.fr
The assembly of a lipodepsipeptide like this compound begins with a specialized C-domain that attaches the initial fatty acid chain to the first amino acid, followed by the sequential addition of the remaining amino acids by the corresponding NRPS modules. cirad.fr
Precursor Incorporation and Modification Steps
The biosynthesis of this compound is a carefully orchestrated sequence of precursor incorporation and modification.
Lipid Acylation: The process begins with the attachment of a β-hydroxy fatty acid to the N-terminus of the first amino acid in the sequence. This reaction is catalyzed by a specialized starter C-domain within the first module of the NRPS complex.
Amino Acid Incorporation: Each subsequent module's A-domain selects its specific amino acid precursor from the cellular pool. The amino acid is activated and loaded onto the adjacent T-domain.
Peptide Bond Formation: The C-domains catalyze the sequential formation of peptide bonds, elongating the chain along the NRPS assembly line. cirad.fr
Hydroxylation: The presence of L-3-hydroxyaspartic acid indicates a key modification step. mdpi.com An external hydroxylase enzyme or a specialized domain within the NRPS likely acts on an aspartic acid residue either before or after its incorporation into the peptide chain. This is analogous to the formation of β-hydroxy-aspartic acid in the biosynthesis of syringomycin (B1172496), which involves the hydroxylase SyrP. acs.org
Cyclization and Release: Once the linear lipopeptide is fully assembled, the C-terminal thioesterase (TE) domain hydrolyzes the bond connecting the chain to the NRPS and catalyzes an intramolecular ester linkage between the C-terminus and a hydroxyl group on a serine residue, forming the cyclic depsinonapeptide structure.
Genetic Analysis of Pseudomycin Biosynthetic Gene Clusters
The enzymes required for this compound biosynthesis are encoded by a group of genes clustered together on the chromosome of the producing Pseudomonas syringae strain. nih.gov While the specific gene cluster for this compound has not been as extensively detailed as those for other related toxins, its structure can be inferred from well-characterized lipopeptide gene clusters in P. syringae, such as the syringomycin (syr) and syringopeptin (syp) clusters. nih.govnih.gov
Analysis of the genome of Pseudomonas syringae pv. tomato DC3000 revealed that this particular strain lacks the genetic machinery to produce Pseudomycin. pnas.org However, studies of producing strains and related clusters suggest the this compound cluster would contain:
Large NRPS Genes: One or more very large genes encoding the multi-modular NRPS proteins that form the core of the assembly line. The number of modules would correspond to the number of amino acids in the peptide core.
Genes for Precursor Modification: A gene encoding a hydroxylase enzyme responsible for the synthesis of 3-hydroxyaspartic acid.
Transport-Related Genes: Genes encoding proteins like ABC transporters, which are responsible for exporting the synthesized this compound out of the bacterial cell. nih.gov
Regulatory Genes: Genes that control the activation and expression of the entire cluster, ensuring that production occurs under appropriate environmental conditions. For example, the salA gene is known to regulate syringomycin production. nih.gov
These gene clusters can be exceptionally large; for instance, the syr and syp clusters together span approximately 135-145 kb of DNA, highlighting the significant genetic investment required for their synthesis. nih.gov
Table 2: Predicted Gene Functions in a this compound Biosynthetic Gene Cluster
| Gene Category | Predicted Function | Rationale/Homology |
|---|---|---|
| Core Synthesis | Nonribosomal Peptide Synthetase(s) (NRPS) | Required for the thiotemplate-based assembly of the peptide chain. Homologous to syr and syp genes. nih.gov |
| Modification | Hydroxylase | Responsible for converting an aspartic acid precursor to 3-hydroxyaspartic acid. |
| Epimerase | Potentially present to convert L-amino acids to D-isomers. | |
| Transport | ABC Transporter | Exports the final this compound molecule out of the cell. nih.gov |
| Regulation | Transcriptional Regulator | Controls the expression of the biosynthetic genes in response to signals. Homologous to regulators like salA. nih.gov |
Biotechnological Strategies for this compound Production and Engineering
The modular nature of NRPSs and the clustered organization of their genes make the this compound pathway a prime target for biotechnological manipulation. Synthetic biology and genetic engineering provide powerful tools to enhance production and create novel derivatives. asm.org
Heterologous Expression: One key strategy is to clone the entire this compound biosynthetic gene cluster and express it in a different, more easily manageable host organism. researchgate.netnih.gov Suitable heterologous hosts, such as other Pseudomonas species or Streptomyces, can be optimized for high-yield industrial fermentation, overcoming limitations of the native producer. asm.orgresearchgate.net
NRPS Engineering and Analogue Generation: The modularity of the NRPS assembly line offers a unique opportunity to create novel compounds. By using genetic engineering to swap out specific domains or entire modules, the structure of this compound can be altered in a predictable manner. nih.gov For example, replacing an A-domain with one that recognizes a different amino acid would lead to the incorporation of that new amino acid into the peptide backbone, creating a novel Pseudomycin analogue with potentially different biological properties.
Prodrug Synthesis: Chemical or enzymatic modification of the final this compound molecule can be used to create prodrugs. For instance, derivatization can improve the compound's therapeutic properties, such as solubility or stability, while reducing potential toxicity.
These biotechnological approaches not only hold promise for the sustainable and large-scale production of this compound but also pave the way for the rational design of new antifungal agents.
Mechanisms of Biological Action at the Cellular and Molecular Level
Interaction with Biological Membranes
Pseudomycin A, like other lipodepsinonapeptides, demonstrates significant interaction with biological membranes, influencing their structure and function.
A primary mechanism of action for this compound and related lipodepsinonapeptides involves their interaction with lipid bilayers, leading to the formation of pores and increased membrane permeability academiapublishing.orgresearchgate.netfrontiersin.orgresearchgate.netapsnet.org. These compounds, due to their amphipathic nature, can perturb the barrier function of cell membranes frontiersin.org. Studies indicate that lipodepsinonapeptides produced by Pseudomonas syringae can interact with fungal cell membranes, resulting in pore formation and subsequent leakage of cellular contents academiapublishing.orgresearchgate.net. This pore formation can lead to fatal electrolytic leakage, compromising cell viability academiapublishing.orgresearchgate.net. While direct pore formation by this compound is inferred from its class, related peptides like syringomycin (B1172496) have been shown to form pores permeable to cations nih.gov. The ability to permeabilize model membranes and induce hemolysis in red blood cells further supports its membrane-disrupting capabilities apsnet.orgresearchgate.net.
This compound has been shown to directly influence transmembrane ion fluxes and alter membrane potential academiapublishing.orgnih.gov. Specifically, it affects proton translocation across plasma membrane vesicles nih.gov. Related compounds, such as syringomycin, have been observed to increase transmembrane fluxes of potassium (K⁺), hydrogen (H⁺), and calcium (Ca²⁺) ions nih.gov. The pore-forming activity of these lipodepsinonapeptides is thought to disrupt the pH gradient across membranes by facilitating the influx of H⁺ and Ca²⁺ ions and the efflux of K⁺ ions frontiersin.org. These alterations in ion gradients can have profound effects on cellular homeostasis and signaling pathways.
Table 1: Membrane Interaction and Ion Flux Effects
| Effect | Description | Supporting Evidence (Index) |
| Pore Formation | Facilitates the creation of transmembrane pores in biological membranes. | academiapublishing.orgresearchgate.netfrontiersin.orgresearchgate.netapsnet.org |
| Membrane Permeabilization | Increases the permeability of cellular membranes, leading to leakage of intracellular components. | academiapublishing.orgresearchgate.netfrontiersin.orgresearchgate.netapsnet.org |
| Membrane Potential Alteration | Affects the electrical potential across the cell membrane. | academiapublishing.org |
| Proton Translocation | Influences the movement of protons across plasma membranes. | nih.gov |
| Cation Transport Fluxes | Alters the movement of cations across membranes. | academiapublishing.org |
| Transmembrane Ion Fluxes (related compounds) | Increases fluxes of K⁺, H⁺, and Ca²⁺, potentially collapsing pH gradients. | frontiersin.orgnih.gov |
Pore Formation and Membrane Permeabilization
Modulation of Cellular Processes and Pathways
Beyond direct membrane disruption, this compound modulates specific cellular processes and pathways.
This compound has been observed to inhibit proton extrusion from plant roots, such as those of maize nih.gov. Furthermore, it directly affects the activity of H⁺-ATPases, which are crucial for maintaining proton gradients and cellular pH homeostasis nih.gov. Related lipodepsinonapeptides, including syringomycin and syringopeptins, have also been shown to inhibit plasma membrane H⁺-ATPase activity researchgate.net. This inhibition can disrupt essential cellular functions that rely on proton gradients, such as nutrient transport and energy production.
Research indicates that this compound can influence mitochondrial respiration. Specifically, it has been shown to stimulate succinate (B1194679) respiration in pea mitochondria nih.gov. While studies on Pseudomonas aeruginosa have detailed its impairment of mitochondrial function, including NADH-linked respiration and complex I activity nih.govbiorxiv.org, the direct impact of this compound on mammalian mitochondrial respiration is less extensively documented in the provided literature, with the primary observed effect being stimulation of succinate respiration in plant mitochondria.
Table 2: Modulation of Cellular Processes
| Process Affected | Specific Effect | Supporting Evidence (Index) |
| Proton Extrusion | Inhibits proton extrusion from maize roots. | nih.gov |
| H⁺-ATPase Activity | Affects H⁺-ATPase activity in plasma membrane vesicles. | nih.gov |
| Mitochondrial Respiration | Stimulates succinate respiration in pea mitochondria. | nih.gov |
Effects on Proton Extrusion and H+-ATPase Activity
Identification and Validation of Specific Cellular and Molecular Targets
While this compound clearly interacts with cellular membranes and modulates specific cellular activities, the precise identification and validation of its singular molecular targets remain an area of ongoing research. The primary targets appear to be the cellular membranes themselves, with their lipid bilayer structure and embedded protein complexes, such as the H⁺-ATPase, being significantly affected academiapublishing.orgnih.govresearchgate.net. The amphipathic nature of this compound suggests a non-specific interaction with lipid bilayers, leading to pore formation and membrane destabilization frontiersin.orgresearchgate.net. However, the specific binding sites or protein partners that mediate its effects on H⁺-ATPase activity or ion fluxes are not explicitly detailed in the provided search results. Therefore, its action can be broadly understood as a disruption of membrane integrity and function, rather than a highly specific interaction with a single receptor or enzyme.
Table 3: Identified Cellular/Molecular Targets
| Target Type | Specific Target/Component | Mode of Action | Supporting Evidence (Index) |
| Cellular Membrane | Lipid bilayer | Pore formation, increased permeability, disruption of barrier function. | academiapublishing.orgresearchgate.netfrontiersin.orgresearchgate.netapsnet.org |
| Plasma Membrane | H⁺-ATPase | Inhibition of activity, affecting proton extrusion and translocation. | nih.govresearchgate.net |
| Cellular Processes | Ion gradients (H⁺, K⁺, Ca²⁺) | Alteration of transmembrane ion fluxes due to membrane permeabilization. | academiapublishing.orgfrontiersin.orgnih.govnih.gov |
| Mitochondria (Pea) | Respiration pathway (Succinate) | Stimulation of succinate respiration. | nih.gov |
Structure Activity Relationship Sar Studies and Analogue Development
Analysis of Pseudomycin A Core Structure Modifications
One significant strategy involves the deacylation of the side chain from this compound under low pH conditions. This process yields a pseudomycin nucleus intermediate, which serves as a pivotal starting point for creating novel side-chain analogues. nih.govresearchgate.net This method allows for the retention of the core peptide structure while enabling diverse modifications to the appended side chain. nih.govresearchgate.net
Further modifications within the core have been explored in conjunction with side-chain alterations. For instance, to enhance the therapeutic properties of a C-18 side-chain bearing analogue, additional modifications were made at various positions within the core structure. nih.gov These dual modifications of both the core and the side chain have led to the development of new derivatives with altered biological profiles. nih.gov
Side-Chain Modifications and their Influence on Activity
The nature of the side chain attached to the this compound core has a profound influence on its antifungal activity. researchgate.net Research has demonstrated that both the lipophilicity and the geometry of the side chain are critical determinants of its potency. researchgate.net
A series of aliphatic side-chain analogues of pseudomycin have been synthesized and evaluated. nih.govmolaid.com The gamma-hydroxyl group present in the natural aliphatic side chain of this compound provides a key chemical handle for modifications. nih.govresearchgate.net This feature allows for pH-dependent deacylation, facilitating the removal of the natural side chain and subsequent attachment of synthetic analogues with minimal degradation of the peptide core. nih.govresearchgate.net
Studies have shown that a certain level of lipophilicity in the side chain is necessary for antifungal activity. researchgate.net Specifically, calculated log P (CLOGP) values greater than 3.5 for the side chain fragment were found to be required for the expression of antifungal effects. researchgate.net Several synthesized aliphatic side-chain analogues have demonstrated good in vitro activity against major fungi responsible for systemic infections. nih.gov
Table 1: In Vitro Antifungal Activity of an Aliphatic Side-Chain Analogue
| Fungus | In Vitro Activity of Analogue 10 |
| Candida albicans | Good |
| Aspergillus fumigatus | Good |
| Cryptococcus neoformans | Good |
Source: nih.gov
The incorporation of aromatic rings into the side chain of this compound has been a key strategy in developing new analogues. nih.gov Syntheses of novel series of aromatic ring-containing side-chain analogues have been successfully carried out. nih.govlookchem.com
A significant finding from these studies is that a linearly rigid geometry of the side chain is most effective in enhancing antifungal potency. researchgate.net This has guided the synthesis of various novel analogues incorporating arylacyl groups such as biphenyl, terphenyl, and tetraphenyl moieties. researchgate.net Preliminary biological evaluations have indicated that it is possible to create rigid side-chain analogues without compromising their in vitro antifungal activity. nih.gov
Table 2: Aromatic Ring Systems Explored in this compound Side-Chain Analogues
| Aromatic System |
| Biphenyl |
| Terphenyl |
| Tetraphenyl |
| Arylethynyl |
Source: researchgate.net
Synthesis of Aliphatic Side-Chain Analogues
Prodrug Strategies for this compound Analogues
To address challenges such as toxicity, prodrug strategies have been employed for this compound analogues. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpsonline.com This approach aims to improve the therapeutic index of the parent compound. nih.govresearchgate.net
One successful strategy has been the synthesis of N-acyloxymethyl carbamate (B1207046) linked prodrugs of 3-amido pseudomycin analogues. nih.gov These prodrugs are designed to be cleaved by esterases in the body to release the active drug. nih.govcapes.gov.br Upon incubation with mouse and/or human plasma, many of these prodrugs were observed to convert to the parent compound within a few hours. researchgate.net
The evaluation of these prodrug-amide combinations has shown promising results. nih.gov All of the prepared combinations exhibited good in vivo efficacy against murine candidiasis. nih.gov Furthermore, in dose-elevation studies, these newly synthesized combinations demonstrated improved toxicity profiles when compared to their corresponding 3-amides and the parent Pseudomycin B. nih.gov The development of prodrugs for a C-18 side-chain bearing pseudomycin analogue also resulted in derivatives with reduced tail vein toxicity relative to the parent compound. nih.gov Some of these new derivatives also showed improved in vivo antifungal activity. nih.gov
Mechanisms of Resistance in Microorganisms
Intrinsic Resistance Mechanisms to Lipopeptides
Intrinsic resistance refers to the inherent ability of a microorganism to resist an antimicrobial agent due to its genetic makeup and cellular structure, without prior exposure. For lipopeptides, several intrinsic factors contribute to the resistance observed in many Gram-negative bacteria, including Pseudomonas aeruginosa.
Outer Membrane Permeability: Gram-negative bacteria possess a unique outer membrane (OM) that acts as a barrier to many molecules, including antibiotics. This OM is characterized by its low permeability, which is significantly lower than that of Gram-positive bacteria nih.govnih.govnih.gov. This reduced permeability limits the influx of lipopeptides into the periplasmic space, thereby reducing their effective intracellular concentration nih.govnih.govnih.gov. The OM is composed of lipopolysaccharide (LPS), phospholipids, and outer membrane proteins, including porins, which regulate the passage of small molecules nih.govnih.gov.
Efflux Pump Systems: Pseudomonas aeruginosa inherently possesses a robust system of multidrug efflux pumps. These pumps are protein complexes embedded in the bacterial cell envelope that actively transport a wide range of substances, including antibiotics, out of the cell nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, are particularly significant in conferring intrinsic resistance to various antibiotics, including lipopeptides nih.govmdpi.comnih.govfrontiersin.org. These pumps can extrude substrates from the periplasm or cytoplasm, effectively reducing the intracellular drug concentration below the inhibitory threshold nih.govnih.gov.
Enzymatic Inactivation: While less commonly cited for lipopeptides specifically compared to other antibiotic classes, some bacteria intrinsically produce enzymes that can inactivate antibiotics. However, for lipopeptides, structural modifications or target site alterations are more prevalent resistance mechanisms.
Acquired Resistance through Genetic Mutation
Acquired resistance arises from changes in the bacterial genome, either through spontaneous mutations or the acquisition of resistance genes from other microorganisms via horizontal gene transfer (HGT) nih.govnih.govwikipedia.orgmdpi.com. These mechanisms allow bacteria to adapt and evolve resistance to antibiotics they were not previously susceptible to.
Target Site Modification: Lipopeptides typically target the bacterial cell membrane, disrupting its integrity and leading to cell death. Acquired resistance can arise from mutations in genes encoding components of the cell membrane or related cellular processes, which alter the drug's binding site or its ability to disrupt membrane function nih.govmdpi.com. While specific mutations directly conferring resistance to Pseudomycin A are not widely detailed in the general literature, mutations affecting membrane fluidity, lipid composition, or the function of membrane-associated proteins could potentially lead to reduced susceptibility nih.govmdpi.com.
Mutational Overexpression of Efflux Pumps: Spontaneous mutations in regulatory genes controlling efflux pump expression can lead to their overexpression. For instance, mutations in mexZ, amgS, or parRS can result in the increased expression of the MexXY-OprM efflux pump in P. aeruginosa, contributing to resistance against various antibiotics, including aminoglycosides and potentially other classes like lipopeptides nih.govnih.govfrontiersin.org. This overexpression actively pumps the antibiotic out of the cell, maintaining a sub-lethal intracellular concentration nih.govnih.govfrontiersin.org.
Acquisition of Resistance Genes: While less common for lipopeptides compared to mechanisms like beta-lactamase production, bacteria can acquire genes that confer resistance. This typically occurs through HGT mechanisms such as conjugation, transformation, or transduction, allowing the rapid dissemination of resistance traits within and between bacterial populations nih.govwikipedia.orgmdpi.com.
Adaptive Resistance Mechanisms
Adaptive resistance involves transient changes in gene and protein expression in response to environmental stimuli, allowing bacteria to temporarily increase their ability to resist antibiotics mdpi.commdpi.comirb.hrfrontiersin.org. This type of resistance is often reversible upon removal of the stressor.
Role of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix mdpi.comirb.hrfrontiersin.orgmdpi.com. This matrix provides a protective environment that significantly enhances bacterial tolerance and resistance to antibiotics, including lipopeptides.
Physical Barrier: The EPS matrix acts as a physical barrier, limiting the penetration of antibiotics to the bacterial cells within the biofilm irb.hrmdpi.comacquaintpublications.com. This diffusion limitation can result in lower antibiotic concentrations reaching the deeper layers of the biofilm, where bacteria may survive irb.hrmdpi.comacquaintpublications.com.
Altered Metabolic State: Bacteria within biofilms often exist in a slower-growing or metabolically dormant state, which can render them less susceptible to antibiotics that target actively growing cells mdpi.commdpi.com. This altered metabolic state can be induced by nutrient limitation or other environmental cues within the biofilm mdpi.comirb.hr.
Persister Cells: Biofilms are known to harbor a subpopulation of "persister cells." These cells are physiologically dormant and exhibit tolerance to high concentrations of antibiotics, not due to genetic mutations, but due to their reduced metabolic activity mdpi.com. They can survive antibiotic treatment and repopulate the biofilm or infection site once the antibiotic pressure is removed mdpi.com.
Efflux Pump Systems and Their Modulation
Efflux pump systems are critical in both intrinsic and adaptive resistance. While constitutively expressed, their expression levels can be modulated by environmental factors and genetic changes, leading to adaptive resistance.
Upregulation of Efflux Pumps: Exposure to sub-inhibitory concentrations of antibiotics or other environmental stressors can induce the upregulation of efflux pump expression nih.govmdpi.comfrontiersin.orgmdpi.com. This increased production of efflux pumps enhances the cell's ability to actively expel antibiotics, including lipopeptides, thereby conferring a higher level of resistance nih.govmdpi.comfrontiersin.orgmdpi.com. For example, quorum sensing systems in P. aeruginosa can regulate the expression of efflux pumps like MexAB-OprM, MexEF-OprN, and MexCD-OprJ, which contribute to multidrug resistance mdpi.commdpi.com.
Modulation by Regulatory Networks: Complex regulatory networks, including two-component signaling systems (TCSS) and transcriptional regulators (e.g., MexR, NalC, NalD), control the expression of efflux pumps nih.govfrontiersin.orgmdpi.com. Environmental signals can trigger these regulatory pathways, leading to altered gene expression and consequently, enhanced efflux activity nih.govfrontiersin.orgmdpi.com. This dynamic modulation allows bacteria to adapt their resistance mechanisms based on the prevailing conditions.
Advanced Research Methodologies and Future Perspectives
Omics Technologies in Pseudomycin A Research (Genomics, Proteomics)
Omics technologies provide a comprehensive view of the biological systems involved in this compound production, offering insights from the genetic blueprint to the functional proteome.
Genomics: The identification and characterization of biosynthetic gene clusters (BGCs) are foundational for understanding this compound production. Genomic analysis, often employing bioinformatics tools like antiSMASH, PRISM, and BAGEL, allows researchers to mine bacterial genomes for the specific DNA sequences encoding the enzymes responsible for this compound's assembly mdpi.comnih.gov. Whole-genome sequencing and comparative genomics further enable the elucidation of the complete biosynthetic pathway, identification of genetic variations across different strains, and understanding the evolutionary origins of this compound production mdpi.comnih.govuni-tuebingen.deuliege.be.
Proteomics: Proteomic studies complement genomic data by identifying and quantifying the proteins actively involved in this compound biosynthesis, regulation, and transport. Techniques such as mass spectrometry (e.g., LC-MS/MS, data-independent acquisition) are crucial for pinpointing key enzymes, regulatory proteins, and potential transport systems mdpi.comnih.govnih.gov. These analyses can reveal protein-protein interactions and the functional roles of proteins within the production machinery, providing a dynamic view of the cellular processes nih.govbiochemjournal.com.
Multi-omics Integration: The integration of genomic, transcriptomic, and proteomic data offers a holistic understanding of this compound production. By correlating genetic information with gene expression patterns and protein abundance, researchers can uncover complex regulatory networks and metabolic flux that govern the synthesis of this compound nih.govbiochemjournal.com. This integrated approach is vital for a comprehensive understanding of the biological system.
Table 1: Omics Technologies in this compound Research
| Omics Technology | Application to this compound Research | Key Tools/Methods | Potential Insights |
| Genomics | Elucidating biosynthetic gene clusters (BGCs), strain characterization | Whole-genome sequencing, Bioinformatics (antiSMASH, PRISM, BAGEL), Comparative genomics | Mapping the complete biosynthetic pathway, identifying genetic variations, understanding evolutionary origins |
| Proteomics | Identifying biosynthetic enzymes, regulatory proteins, and transport systems | Mass Spectrometry (LC-MS/MS, DIA), 2D Gel Electrophoresis-MS | Pinpointing key enzymes, uncovering regulatory mechanisms, characterizing protein functions in production |
| Transcriptomics | Analyzing gene expression during this compound production | RNA-Seq, Microarrays | Identifying genes upregulated/downregulated during biosynthesis, understanding regulatory control |
| Metabolomics | Profiling this compound and related metabolites | LC-MS, GC-MS, NMR | Identifying biosynthetic intermediates, understanding metabolic flux, characterizing structural variations |
Computational Modeling and In Silico Studies for this compound Optimization
Computational approaches are indispensable for predicting the behavior of this compound and its analogs, guiding the design of molecules with enhanced properties.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: These methods establish correlations between a molecule's chemical structure and its biological activity. By analyzing molecular descriptors such as lipophilicity, electronic properties, and steric factors, QSAR models can predict the efficacy of this compound analogs, thereby guiding the rational design of new compounds with improved potency or altered activity profiles researchgate.netekb.eguncst.go.ugspringernature.comscielo.org.mx.
Molecular Docking and Simulation: Molecular docking techniques predict the binding affinity of this compound or its derivatives to specific target molecules, such as enzymes or receptors. This process helps identify critical binding interactions and informs structural modifications aimed at enhancing potency or specificity ekb.egmdpi.comekb.egnih.gov. Molecular dynamics (MD) simulations further elucidate the dynamic behavior and conformational changes of these interactions, providing deeper insights into binding mechanisms nih.gov.
In Silico Drug Design and Virtual Screening: Computational methods facilitate the de novo design of novel molecular scaffolds and the optimization of existing ones. Virtual screening of large compound libraries can identify potential lead compounds that mimic or enhance this compound's activity. These in silico approaches are critical for exploring chemical space efficiently, aiming to improve pharmacokinetic properties or overcome resistance mechanisms uncst.go.ugnih.govphilpeople.org.
Table 2: Computational Modeling and In Silico Studies for this compound Optimization
| Computational Method | Application to this compound | Key Tools/Techniques | Potential Outcomes |
| QSAR/SAR Modeling | Predicting biological activity of this compound analogs | Molecular descriptors, Statistical modeling, Regression analysis | Guiding the design of analogs with improved potency, altered spectrum, or better pharmacokinetic properties |
| Molecular Docking | Predicting binding affinity of this compound/analogs to targets | AutoDock, MOE, Schrödinger Suite, docking software | Identifying key binding interactions, optimizing molecular structures for enhanced potency/specificity |
| Molecular Dynamics (MD) Sim. | Simulating dynamic interactions and conformational changes | GROMACS, NAMD | Gaining deeper insight into binding mechanisms, predicting stability of analogs |
| Virtual Screening | Identifying potential lead compounds or novel scaffolds | Ligand-based screening, Structure-based screening | Discovering new molecules with this compound-like activity, exploring chemical space for therapeutic potential |
Synthetic Biology Approaches for Novel Pseudomycin Scaffold Generation
Synthetic biology offers innovative strategies to engineer biological systems for the production and modification of this compound, paving the way for novel scaffold generation.
Biosynthetic Pathway Engineering: By leveraging synthetic biology tools, researchers can engineer the native biosynthetic pathways of this compound. This involves manipulating genes within the biosynthetic gene cluster (BGC) to alter the final product's structure, increase yield, or produce novel analogs. Techniques such as gene editing (e.g., CRISPR-Cas9), gene knockout, overexpression, and heterologous expression of entire BGCs are employed to achieve these modifications mdpi.comuni-tuebingen.denih.govbiotechrep.ir.
Combinatorial Biosynthesis and Scaffold Modification: The modular nature of enzymes involved in natural product synthesis, such as non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), allows for combinatorial biosynthesis. This approach involves mixing and matching enzymatic modules from different BGCs or performing domain swapping to create hybrid molecules or novel scaffolds that retain some of this compound's core structure but possess new functionalities and potentially enhanced bioactivities nih.govbiotechrep.ir.
Chassis Engineering and Heterologous Expression: Engineered microbial hosts (chassis) serve as platforms for the production of this compound or its precursors. Introducing the complete this compound BGC into well-characterized organisms like Escherichia coli or Saccharomyces cerevisiae allows for controlled production and facilitates genetic manipulation. Metabolic engineering and host optimization are key to ensuring that the host's cellular machinery efficiently supports the biosynthesis of complex molecules like this compound biotechrep.irresearchgate.net.
Table 3: Synthetic Biology Approaches for Novel Pseudomycin Scaffold Generation
| Synthetic Biology Strategy | Application to this compound | Key Techniques/Concepts | Potential Outcomes |
| Biosynthetic Pathway Engineering | Modifying this compound production pathways to alter structure or increase yield | Gene editing (CRISPR-Cas9), Gene knockout/overexpression, Heterologous expression of BGCs | Producing novel analogs, increasing production efficiency, understanding pathway regulation |
| Combinatorial Biosynthesis | Creating novel Pseudomycin-like structures by combining enzymatic modules | Mix-and-match of NRPS/PKS modules, Domain swapping | Generating structurally diverse analogs with potentially new bioactivities |
| Chassis Engineering & Heterologous Exp. | Producing this compound or its precursors in engineered microbial hosts | Metabolic engineering, Host optimization, Introduction of heterologous pathways | Controlled production, ease of genetic manipulation, access to novel chemical space |
| Protein Engineering (Enzyme Focus) | Engineering enzymes involved in this compound biosynthesis for improved activity/specificity | Directed evolution, Rational design | Enhancing catalytic efficiency of biosynthetic enzymes, optimizing overall production process |
Compound List:
this compound
Q & A
Q. What established methods are recommended for synthesizing Pseudomycin A, and how can purity be validated?
Methodological Answer: this compound synthesis involves sequential acylation and purification steps. Key methods include:
- Acylation Reactions : Reacting pseudomycin B with activated esters (e.g., succinimidyl esters) to introduce functional groups. This often yields mono-, di-, and triacylated derivatives, requiring reverse-phase preparative HPLC for isolation .
- Purity Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Purity ≥95% is typically assessed via HPLC with UV detection at 210 nm .
Q. How is the antifungal activity of this compound quantitatively assessed in preclinical studies?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Conduct broth microdilution tests against fungal strains (e.g., Candida albicans). Serial dilutions of this compound are incubated with fungal cultures, and MIC is defined as the lowest concentration inhibiting visible growth after 24–48 hours.
- Time-Kill Kinetics : Measure log-reduction in colony-forming units (CFUs) over time to assess fungicidal vs. fungistatic effects. Include amphotericin B as a positive control .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported mechanisms of action for this compound?
Methodological Answer: Contradictions often arise from varying assay conditions or model systems. To resolve these:
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature, solvent controls). For example, compare membrane permeabilization assays (using propidium iodide uptake) with ergosterol-binding studies to clarify if this compound targets fungal membranes or disrupts sterol biosynthesis .
- Genetic Knockdown Models : Use CRISPR/Cas9 to silence putative targets (e.g., ERG11 in ergosterol synthesis) in fungal pathogens. Monitor changes in this compound efficacy to confirm target engagement .
Q. How should pharmacokinetic (PK) studies for this compound be designed to account for its structural complexity and instability?
Methodological Answer:
- Stability Profiling : Pre-assess this compound stability in biological matrices (e.g., plasma) via LC-MS/MS. Use stabilizers like EDTA to prevent degradation during sample storage .
- Compartmental PK Modeling : Employ non-linear mixed-effects modeling (NONMEM) to analyze concentration-time data. Key parameters include volume of distribution (Vd) and clearance (CL), adjusted for liposomal formulations if used .
Q. What analytical approaches are recommended to resolve structural ambiguity in this compound derivatives?
Methodological Answer:
- Multi-Dimensional NMR : Assign stereochemistry using HSQC and NOESY spectra to resolve chiral centers and confirm lactone ring formation .
- X-ray Crystallography : Co-crystallize this compound with binding partners (e.g., lipid membranes) to elucidate 3D interactions. For unstable crystals, use cryo-electron microscopy as an alternative .
Data Contradiction and Reproducibility
Q. How can researchers ensure reproducibility in this compound bioactivity assays across laboratories?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antifungal susceptibility testing. Share raw data (e.g., growth curves, MIC values) via public repositories like Zenodo .
- Interlaboratory Validation : Conduct round-robin studies with independent labs using identical strains and this compound batches. Statistical analysis (e.g., Cohen’s kappa) can quantify agreement in MIC results .
Structural and Functional Optimization
Q. What computational tools are effective for predicting structure-activity relationships (SAR) in this compound analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate this compound-membrane interactions using GROMACS. Key metrics include binding free energy (ΔG) and lipid bilayer disruption patterns.
- QSAR Modeling : Use Random Forest or Support Vector Machine (SVM) algorithms to correlate structural descriptors (e.g., logP, polar surface area) with antifungal activity. Validate models via leave-one-out cross-validation .
Ethical and Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound toxicity?
Methodological Answer:
- Animal Welfare Compliance : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Include sample size justification (power analysis) and humane endpoints (e.g., weight loss >20%) .
- Data Transparency : Publish negative results (e.g., lack of efficacy in murine models) to avoid publication bias. Use platforms like BioRxiv for preprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
